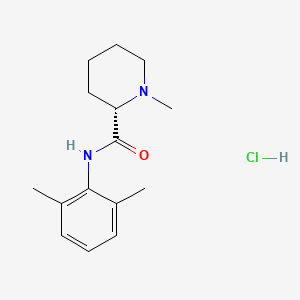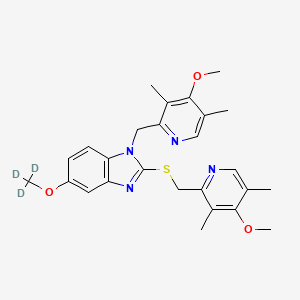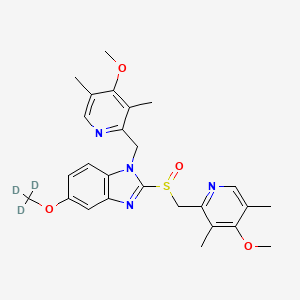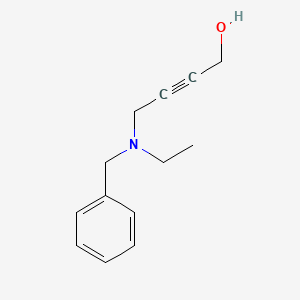
4-ニトロアニリン-2,3,5,6-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitroaniline-2,3,5,6-D4 is a deuterated derivative of 4-nitroaniline, which is a yellow crystalline solid primarily used as an intermediate in the production of dyes, pigments, and pharmaceuticals . This compound bears a distinctive molecular structure, with four deuterium atoms strategically substituted within its nitroaniline framework . It plays a crucial role in various scientific applications, particularly in research involving isotope tracing, chemical kinetics, and environmental studies .
Molecular Structure Analysis
4-Nitroaniline-2,3,5,6-D4 has a molecular weight of 142.15 g/mol and a molecular formula of C₆H₂D₄N₂O₂ . It is an aromatic amine that contains a nitro group (-NO2) attached to the aromatic ring. The deuterium atoms in the molecule are all located on the amino group (-NH2), and are chemically equivalent to the hydrogen atoms they replace .Chemical Reactions Analysis
4-Nitroaniline-2,3,5,6-D4 is primarily used in the Pharmaceutical Industry and Drug Discovery . A study has shown that 4-Nitroaniline can react with nitrite ion in hydrochloric acid medium to form 4-nitrophenyldiazonium chloride, which couples with naphth-1-ol in alkaline medium to give a purple azo dye .Physical And Chemical Properties Analysis
4-Nitroaniline-2,3,5,6-D4 is a solid under normal conditions . It is stable under normal conditions but may be reactive under certain conditions .科学的研究の応用
代謝トレーサー
4-ニトロアニリン-2,3,5,6-D4 は、代謝トレーサーとして使用されます . これは、生物系における非標識化合物の代謝過程を追跡するために使用できることを意味します .
分析化学標準
分析化学において、this compound は、非標識化合物の定量分析のための標準として使用されます . 重水素標識化合物は正確に測定でき、分析機器の校正に使用できます .
p-フェニレンジアミンの調製
4-ニトロアニリンは、さまざまな触媒系を用いてp-フェニレンジアミンを調製するために使用できます . この化合物は、染料、医薬品、ポリマーの製造において応用されています。
光電子用途
ポリ (4-ニトロアニリン) 薄膜:は、光電子用途に使用されます . これらの薄膜は、発光ダイオード (LED)、レーザー、フォトダイオードなど、光源、検出、制御を行うデバイスに使用できます .
汚染物質の除去
4-ニトロアニリンは、さまざまな工業製品の製造および処理中に放出される一般的な有機汚染物質です . エマルション液体膜プロセスを用いて水溶液から 4-ニトロアニリンを除去する研究が行われています .
化学反応における触媒
結果は、触媒が 4-ニトロアニリンをパラ-フェニレンジアミン (p-PDA) に、2-ニトロアニリンをオルト-フェニレンジアミン (o-PDA) に触媒したことを示しました
Safety and Hazards
作用機序
Target of Action
4-Nitroaniline-2,3,5,6-D4 is a labelled analogue of 4-Nitroaniline
Mode of Action
It’s known that 4-nitroaniline, the compound it’s an analogue of, has a critical effect of methaemoglobin formation in humans and animals . Methaemoglobin is a form of hemoglobin that is altered such that it cannot bind oxygen, which in turn leads to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.
Biochemical Pathways
For instance, 4-Nitroaniline is known to induce mutations in bacteria and is clastogenic to mammalian cells .
Pharmacokinetics
It’s known that 4-nitroaniline, the compound it’s an analogue of, is primarily excreted in urine .
Result of Action
4-nitroaniline, the compound it’s an analogue of, is known to cause methaemoglobin formation in humans and animals . This can lead to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.
Action Environment
It’s known that 4-nitroaniline, the compound it’s an analogue of, is stable under normal conditions .
生化学分析
Biochemical Properties
4-Nitroaniline-2,3,5,6-D4 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The nature of these interactions often involves the binding of 4-Nitroaniline-2,3,5,6-D4 to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
4-Nitroaniline-2,3,5,6-D4 has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways . Additionally, 4-Nitroaniline-2,3,5,6-D4 can alter gene expression patterns, particularly those involved in detoxification and stress response . These changes in cellular metabolism can have significant implications for cell function and viability.
Molecular Mechanism
The molecular mechanism of action of 4-Nitroaniline-2,3,5,6-D4 involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, 4-Nitroaniline-2,3,5,6-D4 can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitroaniline-2,3,5,6-D4 can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, particularly under conditions of high temperature or light exposure . Long-term exposure to 4-Nitroaniline-2,3,5,6-D4 in in vitro or in vivo studies has been shown to result in cumulative effects on cellular function, including increased oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Nitroaniline-2,3,5,6-D4 vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant toxic effects. For instance, high doses of 4-Nitroaniline-2,3,5,6-D4 have been shown to cause methemoglobinemia and oxidative stress in animal models . Additionally, chronic exposure to high doses can lead to adverse effects on liver and kidney function .
Metabolic Pathways
4-Nitroaniline-2,3,5,6-D4 is involved in various metabolic pathways, particularly those related to its oxidative metabolism. It is metabolized by cytochrome P450 enzymes to form various metabolites, including nitroso and hydroxylamine derivatives. These metabolites can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 4-Nitroaniline-2,3,5,6-D4 is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation . The distribution of 4-Nitroaniline-2,3,5,6-D4 within tissues can also be influenced by its interactions with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of 4-Nitroaniline-2,3,5,6-D4 can affect its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and mitochondria . The localization of 4-Nitroaniline-2,3,5,6-D4 can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns can have significant implications for its biochemical activity and effects on cellular function.
特性
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMLOMAKGOJONV-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)






![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)
![(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate](/img/structure/B586058.png)